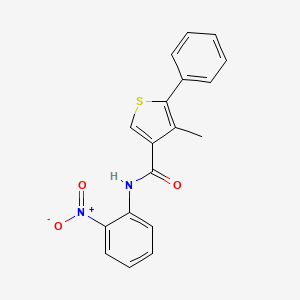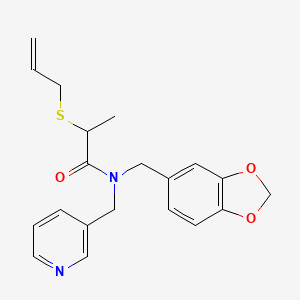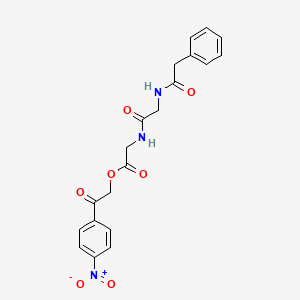![molecular formula C15H18N2O4S B3994138 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3994138.png)
4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one
Overview
Description
4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group at the 3-position and a tert-butylsulfanyl group at the 2-position of the chromen-2-one core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-nitro-2H-chromen-2-one with 2-(tert-butylsulfanyl)ethylamine under acidic conditions. The reaction typically requires a catalyst such as anhydrous zinc chloride (ZnCl2) and is carried out in an organic solvent like ethanol under reflux conditions .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative .
Scientific Research Applications
4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable tool in biological research. It can be used to study the effects of chromen-2-one derivatives on various biological pathways.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Mechanism of Action
The mechanism of action of 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group and the tert-butylsulfanyl group play crucial roles in the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-{[2-(methylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one: This compound has a methylsulfanyl group instead of a tert-butylsulfanyl group, which affects its chemical reactivity and biological activity.
4-{[2-(ethylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one: The presence of an ethylsulfanyl group in this compound results in different chemical and biological properties compared to the tert-butylsulfanyl derivative.
4-{[2-(phenylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one: The phenylsulfanyl group in this compound introduces aromaticity, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-(2-tert-butylsulfanylethylamino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)22-9-8-16-12-10-6-4-5-7-11(10)21-14(18)13(12)17(19)20/h4-7,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGOFVKMPASMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3-benzodioxol-5-ylmethyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B3994055.png)
![3-[(2-methyl-4-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3994059.png)
![17-(4-hydroxybutyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3994066.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3994072.png)
![5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B3994079.png)
![2-N,2-N,4-N,4-N-tetramethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine](/img/structure/B3994085.png)
![{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B3994087.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3994099.png)
![4,4'-({4-[(4-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3994126.png)
![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B3994128.png)
![2-(4-cyclohexylphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3994149.png)


